molecular formula C16H17N5OS B7091387 N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine

N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine

Cat. No.: B7091387
M. Wt: 327.4 g/mol
InChI Key: SXNZCBMCNKMBDV-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine is a complex organic compound that features a unique structure combining pyridine and oxadiazole rings with a methylsulfanyl substituent

Properties

IUPAC Name

N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-21(2)14(11-5-4-8-17-9-11)16-19-15(20-22-16)13-7-6-12(23-3)10-18-13/h4-10,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNZCBMCNKMBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CN=CC=C1)C2=NC(=NO2)C3=NC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate pyridine boronic acids or stannanes.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be accomplished using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-2-ylmethanamine: Similar structure but with a different position of the pyridine ring.

    N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-4-ylmethanamine: Similar structure but with a different position of the pyridine ring.

Uniqueness

The unique combination of the oxadiazole and pyridine rings with the methylsulfanyl substituent in N,N-dimethyl-1-[3-(5-methylsulfanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyridin-3-ylmethanamine provides distinct electronic and steric properties that can be exploited in various applications, making it a valuable compound for further research and development.

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